molecular formula C13H14N2O B7501258 N-quinolin-2-ylbutanamide

N-quinolin-2-ylbutanamide

Cat. No. B7501258
M. Wt: 214.26 g/mol
InChI Key: AUGVANPBWQRQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-quinolin-2-ylbutanamide, commonly known as QNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. QNB is a synthetic compound that belongs to the class of N-acyl amino acids and is structurally related to the endogenous neurotransmitter, GABA.

Mechanism of Action

The mechanism of action of QNB is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activation leads to the inhibition of neuronal activity. QNB's ability to activate GABA receptors may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In animal models, QNB has been shown to increase GABA levels in the brain, reduce neuronal excitability, and increase the threshold for seizures. QNB has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

QNB has several advantages for use in lab experiments. It is a synthetic compound that is relatively easy to synthesize and purify, making it readily available for research. QNB is also stable under a range of conditions, making it suitable for use in various experimental settings. However, QNB has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on QNB. One area of interest is its potential as a drug candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, QNB may have applications in other fields such as biochemistry and neuroscience, and further research is needed to explore these potential applications.

Synthesis Methods

The synthesis of QNB involves the reaction of 2-aminobutanoic acid with quinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields QNB as a white crystalline solid with a melting point of 102-104°C.

Scientific Research Applications

QNB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, QNB has been investigated as a potential drug candidate for the treatment of neurological disorders such as epilepsy and anxiety. QNB has been shown to exhibit anticonvulsant and anxiolytic effects in animal models, making it a promising candidate for drug development.

properties

IUPAC Name

N-quinolin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-5-13(16)15-12-9-8-10-6-3-4-7-11(10)14-12/h3-4,6-9H,2,5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGVANPBWQRQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinolin-2-ylbutanamide

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